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molecular formula C11H10O2 B8553712 2-(3-Furanyl)-6-methylphenol

2-(3-Furanyl)-6-methylphenol

Cat. No. B8553712
M. Wt: 174.20 g/mol
InChI Key: FTMDWLADHNMIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447083B2

Procedure details

2-Bromo-6-methylphenol (800 mg, 4.28 mmol), 3-furan boronic acid (574 mg, 5.13 mmol), sodium carbonate (1400 mg, 12.8 mmol) and Pd2(dppf)2Cl2 (699 mg, 0.82 mmol) were dissolved in dimethoxyethane/water 10 mL/10 mL, followed by stirring in microwave at 120° C. for 20 minutes. After the completion of the reaction, the reaction mixture was filtered using Celite. The filtrate was added with water, and extracted with ethyl acetate. The obtained organic layer was dried over magnesium sulfate, and purified by column chromatography (ethyl acetate:hexane=1:3) to obtain 2-(furan-3-yl)-6-methylphenol (273 mg, 26%).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
574 mg
Type
reactant
Reaction Step One
Quantity
1400 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd2(dppf)2Cl2
Quantity
699 mg
Type
reactant
Reaction Step One
Name
dimethoxyethane water
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].[O:10]1[CH:14]=[CH:13][C:12](B(O)O)=[CH:11]1.C(=O)([O-])[O-].[Na+].[Na+]>C(COC)OC.O>[O:10]1[CH:14]=[CH:13][C:12]([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=2[OH:9])=[CH:11]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
BrC1=C(C(=CC=C1)C)O
Name
Quantity
574 mg
Type
reactant
Smiles
O1C=C(C=C1)B(O)O
Name
Quantity
1400 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Pd2(dppf)2Cl2
Quantity
699 mg
Type
reactant
Smiles
Name
dimethoxyethane water
Quantity
10 mL
Type
solvent
Smiles
C(OC)COC.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
by stirring in microwave at 120° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
ADDITION
Type
ADDITION
Details
The filtrate was added with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (ethyl acetate:hexane=1:3)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O1C=C(C=C1)C1=C(C(=CC=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 273 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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